molecular formula C26H35NO5S B610842 Simenepag isopropyl CAS No. 910562-13-9

Simenepag isopropyl

Cat. No.: B610842
CAS No.: 910562-13-9
M. Wt: 473.6 g/mol
InChI Key: MSIIJNOQQWRTFC-GGAORHGYSA-N
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Description

Simenepag isopropyl is an ophthalmic solution with potential intraocular pressure-lowering effects. It is primarily used in the treatment of ocular hypertension and open-angle glaucoma .

Scientific Research Applications

Preparation Methods

The preparation methods for simenepag isopropyl involve synthetic routes that include the formation of a pyrrolidine ring and the attachment of various functional groups. The industrial production methods are not explicitly detailed in the available literature, but it is likely that the synthesis involves multiple steps, including the use of protecting groups, selective functionalization, and purification processes .

Chemical Reactions Analysis

Simenepag isopropyl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Simenepag isopropyl is similar to other prostaglandin analogs used in the treatment of glaucoma, such as latanoprost and bimatoprost. it is unique in its selective agonistic activity towards the prostaglandin E2 (EP2) receptor, which may offer advantages in terms of efficacy and safety . Other similar compounds include:

    Latanoprost: A prostaglandin F2α analog used to reduce intraocular pressure.

    Bimatoprost: Another prostaglandin analog used for the same purpose.

    Travoprost: A prostaglandin analog with similar applications.

These compounds share a common mechanism of action but differ in their receptor selectivity and pharmacokinetic profiles .

Properties

CAS No.

910562-13-9

Molecular Formula

C26H35NO5S

Molecular Weight

473.6 g/mol

IUPAC Name

propan-2-yl 5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylate

InChI

InChI=1S/C26H35NO5S/c1-4-5-6-7-23(28)19-8-10-20(11-9-19)27-21(12-15-25(27)29)16-31-17-22-13-14-24(33-22)26(30)32-18(2)3/h8-11,13-14,18,21,23,28H,4-7,12,15-17H2,1-3H3/t21-,23+/m1/s1

InChI Key

MSIIJNOQQWRTFC-GGAORHGYSA-N

Isomeric SMILES

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O

SMILES

O=C(C1=CC=C(COC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OC(C)C

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Simenepag isopropyl;  AGN-210669;  AGN 210669;  AGN210669

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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